molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B1374986
Key on ui cas rn: 937236-73-2
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022222B2

Procedure details

In a 1000 mL round-bottom flask, diisopropylamine (80.21 mL, 567.5 mmol) was combined with THF (250 mL) and cooled to −78° C. Butyllithium (227.0 mL, 567.5 mmol) (2.5M in hexane) was added and the mixture was stirred for 30 minutes. 2-Chloro-4-methylpyridine (36.20 g, 283.8 mmol) in THF (100 mL) was added, and the mixture was stirred for 2 hours. A mixture of diethyl carbonate (37.82 mL, 312.1 mmol) and hexamethylphosphoramide (54.31 mL, 312.1 mmol) was added, and the mixture was stirred at −78° C. for one hour and then stirred at ambient temperature. The reaction was quenched with 25% ammonium chloride solution and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried and evaporated. The crude oil was purified by silica gel chromatography, eluting with 5% ethyl acetate/hexane to provide the desired product as clear oil (42.75 g, 75.47% yield).
Quantity
80.21 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step Two
Quantity
36.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
37.82 mL
Type
reactant
Reaction Step Four
Quantity
54.31 mL
Type
reactant
Reaction Step Four
Yield
75.47%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[C:21](=O)([O:25]CC)[O:22][CH2:23][CH3:24].CN(C)P(N(C)C)(N(C)C)=O>C1COCC1>[Cl:13][C:14]1[CH:19]=[C:18]([CH2:20][C:21]([O:22][CH2:23][CH3:24])=[O:25])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
80.21 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
227 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
36.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
37.82 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
54.31 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 25% ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 42.75 g
YIELD: PERCENTYIELD 75.47%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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